molecular formula C26H33NO2 B14303393 Ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate CAS No. 121019-93-0

Ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate

Cat. No.: B14303393
CAS No.: 121019-93-0
M. Wt: 391.5 g/mol
InChI Key: OFTUIURQIJWEPK-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylate esters. It is structurally related to phencyclidine (PCP), a well-known dissociative anesthetic. This compound has garnered interest due to its potential pharmacological properties, particularly in the realm of analgesia and anesthesia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with phenylcyclohexyl compounds. One common method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with a piperidine derivative to form the desired product . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate has several scientific research applications:

Properties

CAS No.

121019-93-0

Molecular Formula

C26H33NO2

Molecular Weight

391.5 g/mol

IUPAC Name

ethyl 4-phenyl-1-(1-phenylcyclohexyl)piperidine-4-carboxylate

InChI

InChI=1S/C26H33NO2/c1-2-29-24(28)25(22-12-6-3-7-13-22)18-20-27(21-19-25)26(16-10-5-11-17-26)23-14-8-4-9-15-23/h3-4,6-9,12-15H,2,5,10-11,16-21H2,1H3

InChI Key

OFTUIURQIJWEPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C2(CCCCC2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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